An In-depth Technical Guide to N-Cbz-L-Cysteine: Chemical Properties and Structure
An In-depth Technical Guide to N-Cbz-L-Cysteine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Cbz-L-cysteine is a derivative of the amino acid L-cysteine where the amino group is protected by a carboxybenzyl (Cbz or Z) group. This protection strategy is fundamental in peptide synthesis, preventing the undesired reaction of the amine group while the carboxyl group is activated for peptide bond formation. The presence of the thiol group in the cysteine side chain introduces both versatility and challenges in synthetic protocols, making a thorough understanding of its chemical properties and structure crucial for its effective application in research and drug development.
Chemical Structure and Identifiers
The chemical structure of N-Cbz-L-cysteine is characterized by the L-cysteine backbone with a benzyloxycarbonyl group attached to the alpha-amino group.
Table 1: Chemical Identifiers for N-Cbz-L-Cysteine
| Identifier | Value |
| Molecular Formula | C₁₁H₁₃NO₄S[1] |
| Molecular Weight | 255.29 g/mol [1] |
| CAS Number | 53907-29-2[1] |
| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)-3-sulfanylpropanoic acid |
| SMILES | C1=CC=C(C=C1)COC(=O)N--INVALID-LINK--C(=O)O |
| InChI | InChI=1S/C11H13NO4S/c13-10(14)9(7-17)12-11(15)16-6-8-4-2-1-3-5-8/h1-5,9,17H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1 |
Physicochemical Properties
Table 2: Physicochemical Properties of N-Cbz-L-Cysteine and Derivatives
| Property | N-Cbz-L-Cysteine (Predicted/Inferred) | N-Cbz-S-benzyl-L-cysteine |
| Melting Point | Not available | 86-95 °C[] |
| Boiling Point | Not available | 560.6 °C at 760 mmHg[] |
| Solubility | Soluble in organic solvents like ethanol, DMF. | Soluble in ethanol.[3] |
| pKa (Thiol) | Estimated to be slightly higher than L-cysteine (8.3). | N/A |
| pKa (Carboxylic Acid) | Estimated to be slightly lower than L-cysteine (1.7-2.0). | N/A |
Synthesis of N-Cbz-L-Cysteine
The synthesis of N-Cbz-L-cysteine is typically achieved by the reaction of L-cysteine with benzyl chloroformate (Cbz-Cl) under basic conditions. The base neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the protected amino acid.
Experimental Protocol: Synthesis of N-Cbz-L-Cysteine
Materials:
-
L-cysteine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Dioxane or a similar inert solvent
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
Dissolve L-cysteine in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) with stirring.
-
Slowly add benzyl chloroformate dropwise to the stirring solution, maintaining the low temperature and basic pH.
-
Allow the reaction to proceed for several hours at room temperature, monitoring the consumption of the starting material by a suitable technique (e.g., TLC).
-
Once the reaction is complete, wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid to precipitate the N-Cbz-L-cysteine.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude N-Cbz-L-cysteine, which can be further purified by recrystallization.
Note: Due to the susceptibility of the free thiol group to oxidation, it is often advantageous to use S-protected cysteine derivatives for certain applications or to perform the reaction under an inert atmosphere.
Synthesis of N-Cbz-L-Cysteine.
Chemical Reactivity and Applications
The chemical reactivity of N-Cbz-L-cysteine is dominated by its three functional groups: the carboxylic acid, the protected amino group, and the thiol group.
-
Carboxylic Acid: This group can be activated using standard coupling reagents (e.g., DCC, HBTU) to form peptide bonds.
-
Thiol Group: The sulfhydryl group is nucleophilic and susceptible to oxidation to form a disulfide bond (cystine). This reactivity is both a challenge and an opportunity in peptide and protein chemistry. For many applications, the thiol group is protected with a suitable protecting group (e.g., trityl, acetamidomethyl) to prevent side reactions.
-
Cbz Protecting Group: The benzyloxycarbonyl group is stable to many reaction conditions but can be readily removed by catalytic hydrogenation (e.g., H₂/Pd-C) or by strong acids (e.g., HBr in acetic acid).
The primary application of N-Cbz-L-cysteine is as a building block in peptide synthesis . The Cbz group provides robust protection of the N-terminus during peptide chain elongation.
Experimental Protocol: Use in Peptide Synthesis (Coupling Step)
Materials:
-
N-Cbz-L-cysteine
-
Amino acid or peptide with a free amino group (as the ester)
-
Coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide - DCC)
-
Anhydrous solvent (e.g., dichloromethane - DCM, or dimethylformamide - DMF)
-
Stirring apparatus and inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the N-Cbz-L-cysteine and the amino component in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., DCC) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction for the formation of the dipeptide product and the consumption of the starting materials.
-
Upon completion, filter off the urea byproduct (if DCC is used).
-
Wash the filtrate with dilute acid and base to remove unreacted starting materials and byproducts.
-
Dry the organic layer and remove the solvent to obtain the crude protected dipeptide, which can then be purified by chromatography or crystallization.
Peptide bond formation using N-Cbz-L-Cysteine.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and purity assessment of N-Cbz-L-cysteine.
Table 3: Expected Spectroscopic Features for N-Cbz-L-Cysteine
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons of the Cbz group (approx. 7.3 ppm).- Methylene protons of the benzyl group (approx. 5.1 ppm).- Alpha-proton of the cysteine backbone.- Beta-protons of the cysteine backbone.- Thiol proton (variable, may exchange with solvent).- Carboxylic acid proton (broad singlet, downfield). |
| ¹³C NMR | - Carbonyl carbons of the carbamate and carboxylic acid.- Aromatic carbons of the Cbz group.- Methylene carbon of the benzyl group.- Alpha- and beta-carbons of the cysteine backbone. |
| FT-IR | - Broad O-H stretch from the carboxylic acid (approx. 3300-2500 cm⁻¹).- N-H stretch from the carbamate (approx. 3300 cm⁻¹).- C=O stretches from the carbamate and carboxylic acid (approx. 1700-1750 cm⁻¹).- C-N and C-O stretches.- S-H stretch (weak, approx. 2550 cm⁻¹). |
| Mass Spectrometry | - Molecular ion peak corresponding to the exact mass of the molecule.- Characteristic fragmentation patterns, including loss of the benzyl group or CO₂. |
Safety and Handling
N-Cbz-L-cysteine should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
N-Cbz-L-cysteine is a vital reagent in the field of peptide chemistry. Its well-defined chemical properties and the reactivity of its functional groups allow for its controlled incorporation into peptide chains. A thorough understanding of its synthesis, reactivity, and spectroscopic characterization is essential for its successful application in the development of new therapeutics and research tools. While the free thiol presents challenges due to its reactivity, appropriate protective group strategies can be employed to harness the unique properties of this important amino acid derivative.
